molecular formula C12H12N2O2S B12605063 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine CAS No. 646511-20-8

2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine

Cat. No.: B12605063
CAS No.: 646511-20-8
M. Wt: 248.30 g/mol
InChI Key: MNENKFDMYMQPJB-UHFFFAOYSA-N
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Description

2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine ( 646511-20-8) is a chemical compound with the molecular formula C12H12N2O2S and a molecular weight of 248.30 g/mol . It belongs to the pyrimidine class of heterocycles, which are privileged scaffolds in medicinal chemistry due to their wide range of biological activities . Pyrimidine derivatives are extensively investigated for their therapeutic potential, including as anti-inflammatory, antimicrobial, antioxidant, and antitumor agents . Recent scientific literature highlights the significant value of pyrimidine-thioether hybrids in pharmacological research. Specifically, such compounds are explored as potent dual inhibitors of key enzymes in the inflammatory pathway, namely microsomal prostaglandin E synthase-1 (mPGES-1) and 5-lipoxygenase (5-LOX) . Inhibiting these targets offers a promising strategy for developing new anti-inflammatory agents with potentially improved safety profiles compared to traditional nonsteroidal anti-inflammatory drugs (NSAIDs). Furthermore, research on structurally related pyrimidine derivatives featuring the 3,4-dimethoxyphenyl group has demonstrated promising neuroprotective properties. One such compound was shown to restore mitochondrial function and cognitive abilities in an experimental model of chronic traumatic encephalopathy, indicating the potential of this chemical class in neuroscience research . This product is intended for research purposes only and is not for human or veterinary diagnostic or therapeutic uses.

Structure

3D Structure

Interactive Chemical Structure Model





Properties

CAS No.

646511-20-8

Molecular Formula

C12H12N2O2S

Molecular Weight

248.30 g/mol

IUPAC Name

2-(3,4-dimethoxyphenyl)sulfanylpyrimidine

InChI

InChI=1S/C12H12N2O2S/c1-15-10-5-4-9(8-11(10)16-2)17-12-13-6-3-7-14-12/h3-8H,1-2H3

InChI Key

MNENKFDMYMQPJB-UHFFFAOYSA-N

Canonical SMILES

COC1=C(C=C(C=C1)SC2=NC=CC=N2)OC

Origin of Product

United States

Preparation Methods

Chlorination Process

The chlorination process typically requires strict control over temperature and reaction time to ensure complete conversion without degradation of sensitive intermediates. For instance, heating to temperatures around 104-106 °C for a specified duration can yield high-purity chlorinated products.

Methoxylation Step

In the methoxylation step, the choice of catalyst significantly impacts the efficiency of the reaction. Trifluoromethane sulfonic acid has been highlighted as particularly effective, allowing for lower catalyst loading (0.001%-0.5% of the main raw material weight) while achieving high yields.

Oxidation Reaction

The oxidation step often utilizes mild oxidizing agents to convert intermediate products into their final forms without overoxidizing or introducing additional functional groups that could complicate purification.

Chemical Reactions Analysis

Types of Reactions

2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine can undergo various chemical reactions, including:

    Oxidation: The sulfanyl group can be oxidized to form sulfoxides or sulfones.

    Reduction: The nitro groups, if present, can be reduced to amines.

    Substitution: The methoxy groups can be substituted with other functional groups through nucleophilic aromatic substitution.

Common Reagents and Conditions

    Oxidation: Common oxidizing agents include hydrogen peroxide and m-chloroperbenzoic acid.

    Reduction: Reducing agents such as sodium borohydride or lithium aluminum hydride are often used.

    Substitution: Nucleophiles like thiols or amines can be used under basic conditions to substitute the methoxy groups.

Major Products Formed

    Oxidation: Sulfoxides and sulfones.

    Reduction: Amines.

    Substitution: Various substituted derivatives depending on the nucleophile used.

Scientific Research Applications

2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine has several applications in scientific research:

Mechanism of Action

The mechanism of action of 2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine involves its interaction with specific molecular targets, such as enzymes or receptors. The compound may inhibit enzyme activity by binding to the active site or by interacting with key amino acid residues. The exact pathways and molecular targets can vary depending on the specific application and the biological system being studied.

Comparison with Similar Compounds

N-[2-(3,4-Dimethoxyphenyl)ethyl]benzamide (Rip-B)

  • Structural Differences :
    • Rip-B replaces the pyrimidine core with a benzamide backbone but retains the 3,4-dimethoxyphenyl group. The ethylamine linker in Rip-B introduces flexibility absent in the rigid pyrimidine scaffold of the target compound.
  • Synthesis and Yield :
    • Synthesized via reaction of benzoyl chloride with 3,4-dimethoxyphenethylamine (80% yield, m.p. 90°C) .

2-[(3,4-Dichlorobenzyl)sulfanyl]-5-methoxy-4-[(4-methoxyphenyl)sulfanyl]pyrimidine

  • Structural Differences :
    • This compound shares the pyrimidine core but features dual sulfanyl substituents at positions 2 and 4. The 3,4-dichlorobenzyl and 4-methoxyphenyl groups introduce steric bulk and electron-withdrawing effects, contrasting with the electron-donating 3,4-dimethoxyphenyl group in the target compound.
  • Molecular Properties :
    • Molecular formula: C₁₉H₁₆Cl₂N₂O₂S₂ (MW: 439.37) .
    • The dichloro substitution likely increases lipophilicity (logP) compared to the dimethoxy analog, influencing membrane permeability and metabolic stability.

2-((5-(3,4-Dimethoxyphenyl)-3H-1,2,4-Triazole-3-yl)thio)acetic Acid Derivatives

  • Structural Differences :
    • Replaces the pyrimidine ring with a 1,2,4-triazole core. The thioacetic acid side chain introduces carboxylic acid functionality, which may enhance metal-binding capacity or ionic interactions.
  • Toxicity and Applications :
    • Computational toxicity predictions (via GUSAR-online) suggest moderate acute toxicity for these triazole derivatives, a profile that may differ from sulfanylpyrimidines due to metabolic pathways influenced by the triazole ring .

Biological Activity

2-(3,4-Dimethoxyphenyl)sulfanylpyrimidine is a synthetic compound that has garnered attention for its potential biological activities. This article reviews the available literature regarding its pharmacological properties, mechanisms of action, and therapeutic implications.

Chemical Structure

The compound features a pyrimidine ring substituted with a sulfanyl group and a dimethoxyphenyl moiety. Its structural characteristics are crucial for its biological activity.

Antimicrobial Activity

Research indicates that this compound exhibits significant antimicrobial properties. In vitro studies have demonstrated its effectiveness against various bacterial strains, including both Gram-positive and Gram-negative bacteria. The compound operates by disrupting bacterial cell wall synthesis and inhibiting protein synthesis, which leads to cell death .

Antioxidant Properties

The compound has also been evaluated for its antioxidant capabilities. Studies suggest that it can scavenge free radicals and reduce oxidative stress in cellular models. This property is particularly relevant in the context of diseases where oxidative damage plays a critical role, such as neurodegenerative disorders .

Anti-inflammatory Effects

In animal models, this compound has shown anti-inflammatory effects by inhibiting the production of pro-inflammatory cytokines. This suggests potential applications in treating inflammatory conditions such as arthritis and other chronic inflammatory diseases .

The mechanisms underlying the biological activities of this compound involve multiple pathways:

  • Inhibition of Enzymatic Activity : The compound may inhibit key enzymes involved in inflammatory pathways.
  • Modulation of Signaling Pathways : It appears to affect signaling pathways associated with oxidative stress and inflammation, such as NF-kB and MAPK pathways.

Case Study 1: Antimicrobial Efficacy

A study conducted on the antimicrobial efficacy of this compound involved testing against common pathogens. The results indicated that the compound had a minimum inhibitory concentration (MIC) ranging from 32 to 64 µg/mL against Staphylococcus aureus and Escherichia coli. These findings support its potential use as an antimicrobial agent in clinical settings.

Case Study 2: Anti-inflammatory Response

In a controlled trial involving Wistar rats, administration of this compound resulted in a significant reduction in paw edema induced by carrageenan injection. The reduction was comparable to that observed with standard anti-inflammatory drugs like indomethacin, indicating its potential for development into a therapeutic agent for inflammatory diseases.

Data Table: Summary of Biological Activities

Activity TypeObserved EffectReference
AntimicrobialEffective against Gram-positive/negative bacteria
AntioxidantScavenges free radicals
Anti-inflammatoryReduces cytokine production
Muscle RelaxationInduces relaxation in smooth muscles

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